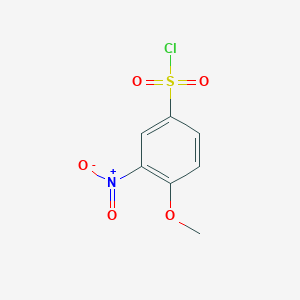

4-methoxy-3-nitrobenzenesulfonyl chloride

Beschreibung

General Significance of Substituted Benzenesulfonyl Chlorides

Substituted benzenesulfonyl chlorides, a prominent subgroup of arenesulfonyl chlorides, are characterized by one or more substituents on the benzene (B151609) ring in addition to the sulfonyl chloride group. These substituents can modulate the reactivity of the sulfonyl chloride and introduce additional functionality into target molecules. orgsyn.org

The significance of these compounds in chemical research is multifaceted:

Synthesis of Sulfonamides and Sulfonate Esters: A primary application of benzenesulfonyl chlorides is in the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. atamanchemicals.com Sulfonamides are a key structural motif in many pharmaceutical agents. amebaownd.com

Protecting Groups: The sulfonyl group can be used as a protecting group for amines. The Hinsberg test, which uses benzenesulfonyl chloride, is a classic method for distinguishing between primary, secondary, and tertiary amines. atamanchemicals.com

Activating Groups: They are employed to convert alcohols into better leaving groups, thereby facilitating nucleophilic substitution reactions. amebaownd.comgoogle.com

Industrial Intermediates: Beyond the laboratory, these compounds are vital intermediates in the manufacturing of dyes, pigments, agrochemicals, and specialty chemicals. amebaownd.comatamanchemicals.com The synthesis of these compounds can be achieved through methods like the chlorosulfonation of the parent aromatic compound or the treatment of the corresponding sulfonic acid with a chlorinating agent. orgsyn.orgatamanchemicals.com

The reactivity and utility of a specific benzenesulfonyl chloride are heavily influenced by the nature and position of the substituents on the aromatic ring. orgsyn.org For instance, electron-withdrawing groups, like a nitro group, can enhance the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles. guidechem.com

Contextualization of 4-Methoxy-3-nitrobenzenesulfonyl Chloride within Arenesulfonyl Chemistry

Within the diverse family of arenesulfonyl chlorides, this compound is a notable example that features both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the benzene ring. smolecule.com This specific substitution pattern gives it unique properties and applications. The presence of the sulfonyl chloride group makes it a reactive intermediate for organic synthesis. smolecule.com

Key applications and research findings related to this compound include:

Organic Synthesis: It is utilized as a reagent to introduce the 4-methoxy-3-nitrobenzenesulfonyl group into various molecules. This moiety can act as a protecting group for amines, which can be later removed under specific conditions. smolecule.com The sulfonyl chloride also functions as a good leaving group, enabling nucleophilic substitution reactions. smolecule.com

Proteomics Research: A significant application of this compound is in the field of proteomics. It reacts specifically with the thiol group of cysteine residues in proteins. This covalent modification allows for the labeling of proteins, which can be used for protein identification via mass spectrometry or to study the functional role of specific cysteine residues in protein activity. smolecule.com

The compound's structure, combining the activating nitro group and the directing methoxy group, makes it a specialized tool for chemists, particularly in the synthesis of complex organic molecules and the chemical modification of biological macromolecules.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 22117-79-9 chemicalbook.com |

| Molecular Formula | C₇H₆ClNO₅S epa.gov |

| Molecular Weight | 251.64 g/mol smolecule.com |

| IUPAC Name | This compound smolecule.com |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)Cl)N+[O-] smolecule.com |

| InChI Key | PWYNJONRUFAOFG-UHFFFAOYSA-N smolecule.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYNJONRUFAOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066761 | |

| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22117-79-9 | |

| Record name | 4-Methoxy-3-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22117-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022117799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 3 Nitrobenzenesulfonyl Chloride

Chlorosulfonation Routes to 4-Methoxy-3-nitrobenzenesulfonyl Chloride

The direct chlorosulfonation of a suitable precursor is a primary method for introducing the sulfonyl chloride functional group. This typically involves the reaction of an aromatic compound with a chlorosulfonating agent.

A plausible and direct route to this compound involves the chlorosulfonation of 1-methoxy-2-nitrobenzene. nist.govdyestuffintermediates.com In this electrophilic aromatic substitution reaction, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group direct the incoming chlorosulfonyl group to the desired position. The reaction is typically carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. masterorganicchemistry.com The reaction of an aromatic precursor with chlorosulfonic acid is a common method for producing aryl sulfonyl chlorides. nih.gov

Alternatively, a two-step approach can be considered, starting with the chlorosulfonation of anisole (B1667542) (methoxybenzene) to form 4-methoxybenzenesulfonyl chloride, followed by nitration. The chlorosulfonation of anisole can be achieved by reacting it with chlorosulfonic acid, often in the presence of a reagent like phosphorus oxychloride, at controlled temperatures. prepchem.com The subsequent nitration of the resulting 4-methoxybenzenesulfonyl chloride would then yield the final product. This nitration is typically performed using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comorgsyn.org

A summary of typical conditions for analogous chlorosulfonation reactions is presented in Table 1.

| Starting Material | Chlorosulfonating Agent | Molar Ratio (Agent:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Nitrobenzene | Chlorosulfonic Acid / Thionyl Chloride | 4.4 / 0.92 | 112, then 70 | 4, then 2 | 96.3 | prepchem.com |

| o-Chloro-nitrobenzene | Chlorosulfonic Acid | 4:1 to 5:1 | 100 → 130 | 5 | >90 | |

| Anisole | Sulfuric Acid / Phosphorus Oxychloride | 1.05 / 1 | <5 → 95 | ~3.5 | Not specified | prepchem.com |

Table 1. Reaction conditions for the synthesis of analogous sulfonyl chlorides.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound can also be approached through the synthesis of precursors that already contain some of the required functional groups, followed by subsequent chemical transformations.

One potential precursor is 4-methoxybenzenesulfonyl chloride. sigmaaldrich.com This compound can be synthesized by the chlorosulfonation of anisole. prepchem.com The subsequent nitration of 4-methoxybenzenesulfonyl chloride would introduce the nitro group at the 3-position, yielding the target molecule. The conditions for such a nitration would likely involve a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to avoid side reactions. masterorganicchemistry.comorgsyn.org

Another synthetic strategy could involve the preparation of 4-methoxy-3-nitrobenzenesulfonamide, which can then be converted to the sulfonyl chloride. For instance, 4-nitrobenzenesulfonyl chloride can be reacted with ammonia (B1221849) to produce 4-nitrobenzenesulfonamide. prepchem.com A similar approach could be envisioned starting from a methoxy-substituted analogue. The resulting sulfonamide could then be converted to the sulfonyl chloride, although this is a less common route.

The synthesis of precursors often involves multiple steps. For example, the preparation of 4-chloro-3-nitrobenzene sulfonyl chloride has been achieved from o-chloro-nitrobenzene and chlorosulfonic acid. google.com This highlights that functional group interconversions on a pre-functionalized benzene (B151609) ring are a viable strategy.

Process Optimization and Scalability Considerations

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process optimization and scalability. For the synthesis of aryl sulfonyl chlorides, including this compound, several factors are critical.

The chlorosulfonation reaction is often highly exothermic and can release hazardous gases, such as hydrogen chloride. nih.govmdpi.com Therefore, controlling the reaction temperature and ensuring efficient gas scrubbing are paramount for safe scale-up. The rate of addition of reagents, such as chlorosulfonic acid, must be carefully controlled to manage the heat generated. prepchem.com

The use of excess reagents, which is common in laboratory-scale syntheses to drive reactions to completion, can become a significant cost and waste issue at an industrial scale. nih.gov Optimizing the molar ratios of reactants is crucial. For instance, in the synthesis of 3-nitrobenzenesulfonyl chloride, a molar ratio of 4.4 equivalents of chlorosulfonic acid was used. prepchem.com Finding the minimum effective amount of reagents without compromising yield is a key aspect of process optimization.

The isolation and purification of the final product also present scalability challenges. Quenching the reaction mixture in ice-water is a common laboratory procedure to precipitate the sulfonyl chloride. prepchem.com However, on a large scale, this can generate large volumes of acidic wastewater that require treatment. The filtration and drying of the product must also be efficient and safe.

To address some of these challenges, process intensification technologies, such as flow chemistry, are being explored for chlorosulfonation reactions. nih.govmdpi.com Continuous stirred-tank reactors (CSTRs) can offer better temperature control and safer handling of hazardous reagents compared to batch reactors. nih.gov The use of automated systems can improve consistency and reduce operator exposure. nih.gov However, the handling of highly corrosive materials like chlorosulfonic acid in continuous systems presents its own set of challenges related to material compatibility and pumping accuracy. mdpi.com

A summary of key parameters for process optimization in related syntheses is provided in Table 2.

| Parameter | Consideration | Impact on Scalability | Reference |

| Temperature Control | Highly exothermic reaction | Safety, yield, and impurity profile | mdpi.com |

| Reagent Stoichiometry | Cost and waste generation | Economic viability and environmental impact | nih.gov |

| Reaction Time | Throughput and energy consumption | Process efficiency | prepchem.com |

| Quenching and Isolation | Wastewater generation, product purity | Downstream processing costs and product quality | prepchem.comgoogle.com |

| Reactor Type | Safety, heat and mass transfer | Feasibility of large-scale production | nih.govmdpi.com |

Table 2. Key parameters for process optimization and scalability of sulfonyl chloride synthesis.

Reaction Chemistry and Mechanistic Insights of 4 Methoxy 3 Nitrobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfur atom of the sulfonyl chloride is the most characteristic reaction of this class of compounds. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. cdnsciencepub.combeilstein-journals.org The general pathway involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion.

Kinetic and Thermodynamic Studies of Reactivity

Kinetic studies on the solvolysis of substituted benzenesulfonyl chlorides, including those with methoxy (B1213986) and nitro groups, have provided significant insights into their reactivity. The hydrolysis of benzenesulfonyl chlorides is generally considered to follow an SN2 pathway. beilstein-journals.orgnih.gov

In a study of various 4-substituted benzenesulfonyl chlorides, first-order rate constants for hydrolysis were measured, allowing for the derivation of pseudothermodynamic parameters such as the free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS). cdnsciencepub.com For these reactions, a trigonal bipyramidal transition state is proposed for the nucleophilic attack. cdnsciencepub.combeilstein-journals.org Generally, electron-withdrawing groups lead to higher values of ΔH and less negative values of ΔS. beilstein-journals.org The presence of a 4-methoxy group has been noted to have a particular effect on the heat capacity of activation (ΔCp), which is explained by a temperature-dependent interaction between the solute and water molecules. cdnsciencepub.com

The table below presents thermodynamic parameters for the hydrolysis of related 4-substituted benzenesulfonyl chlorides, illustrating the influence of different substituents.

| Substituent (X) in 4-X-benzenesulfonyl chloride | ΔH (kcal/mol) | ΔS (cal/mol·K) |

| 4-Methoxy | Data not available | Data not available |

| 4-Methyl | Data not available | Data not available |

| 4-Bromo | Data not available | Data not available |

| 4-Nitro | Higher values | Less negative values beilstein-journals.org |

Influence of Solvent Systems and Reaction Environment

The solvent plays a crucial role in the solvolysis of sulfonyl chlorides. The rates of these reactions are sensitive to both the solvent's ionizing power and its nucleophilicity. researchgate.net For instance, the solvolysis rates of 2,4-dimethoxybenzenesulfonyl chloride were found to increase with the proportion of water in binary solvent mixtures (e.g., water-ethanol, water-methanol), which supports a bimolecular reaction mechanism. researchgate.net The use of aqueous dioxane has also been employed to study the hydrolysis of various substituted benzenesulfonyl chlorides, with observations again being consistent with an SN2 pathway. beilstein-journals.org

Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in H₂O and D₂O, provide further mechanistic details. For benzenesulfonyl chloride, the KSIE was found to be 1.564 ± 0.006, suggesting more bond breaking in the transition state compared to the hydrolysis of alkyl chlorides. nih.gov This indicates a significant degree of S-Cl bond cleavage at the transition state. The hydrolysis of arenesulfonyl chlorides can also be catalyzed by dioxane in certain aqueous mixtures. researchgate.net

Substituent Electronic and Steric Effects on Reaction Pathways

The electronic nature of substituents on the benzene (B151609) ring profoundly affects the reactivity of the sulfonyl chloride group. Electron-withdrawing groups, like the nitro group, and electron-donating groups, like the methoxy group, modulate the electrophilicity of the sulfur atom.

In 4-methoxy-3-nitrobenzenesulfonyl chloride, the nitro group at the meta position acts as a strong electron-withdrawing group through its inductive effect, increasing the positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. Conversely, the methoxy group at the para position is electron-donating through resonance, which would tend to decrease the electrophilicity of the sulfur. The net effect on reactivity is a balance of these opposing electronic influences.

Studies on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides show that the position of the nitro group is critical. scholaris.caresearchgate.netscholaris.cadntb.gov.ua For 4-nitrobenzenesulfonyl chloride, the reduction proceeds via a "sticky" dissociative mechanism where electron transfer and S-Cl bond cleavage are concerted. scholaris.caresearchgate.netscholaris.cadntb.gov.ua This is facilitated by the overlap of the π* orbital of the nitroaromatic system and the σ* orbital of the S-Cl bond. scholaris.caresearchgate.net In contrast, 3-nitrobenzenesulfonyl chloride follows a stepwise mechanism. scholaris.caresearchgate.netscholaris.cadntb.gov.ua

Steric effects can also play a role, particularly with bulky substituents near the reaction center. For example, steric hindrance from an ortho-nitro group can prevent the formation of certain byproducts like diaryl disulfones during reduction reactions. scholaris.caresearchgate.netscholaris.cadntb.gov.ua In the case of this compound, the substituents are not in positions that would cause significant steric hindrance to the approaching nucleophile at the sulfonyl center.

Exploration of S-Cl Bond Cleavage Mechanisms

The cleavage of the sulfur-chlorine bond is a key step in the reactions of sulfonyl chlorides. As discussed, for solvolysis reactions, the mechanism is predominantly SN2, involving a single transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. cdnsciencepub.combeilstein-journals.orgnih.gov A trigonal bipyramidal structure is favored for this transition state. cdnsciencepub.combeilstein-journals.org

However, alternative pathways have been explored. Electrochemical reduction studies reveal that the S-Cl bond cleavage can be concerted with electron transfer, a process described as a dissociative mechanism. scholaris.caresearchgate.net The stability of the resulting arylsulfinyl radical, influenced by the position of substituents, facilitates this dissociation. scholaris.caresearchgate.net

The two primary types of bond cleavage are:

Homolytic cleavage: The two electrons in the bond are divided equally between the two separating atoms, forming radicals. This is common in radical reactions. youtube.com

Heterolytic cleavage: One atom retains both electrons from the bond, resulting in the formation of ions (a cation and an anion). youtube.comyoutube.com Nucleophilic substitution at a sulfonyl chloride center involves a heterolytic cleavage of the S-Cl bond, where the chloride ion departs with both electrons. youtube.com

Reactions Involving the Nitro Group

While the sulfonyl chloride is the most reactive site, the nitro group can also undergo reactions, typically reduction. The nitro group is a meta-director in electrophilic aromatic substitution reactions. chemguide.co.uk The reduction of a nitro group on an aromatic ring is a common transformation, often accomplished using reagents like metals in acidic media (e.g., Sn, HCl) or catalytic hydrogenation. This converts the nitro group (-NO₂) to an amino group (-NH₂). For this compound, such a reaction would yield 3-amino-4-methoxybenzenesulfonyl chloride, provided the sulfonyl chloride group remains intact under the reaction conditions.

Electrochemical studies have shown that upon reduction, 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride can produce the corresponding diaryl disulfones, which can lead to an autocatalytic mechanism. scholaris.caresearchgate.netscholaris.cadntb.gov.ua

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is generally stable. However, under harsh conditions, typically involving strong acids like HBr or HI, the ether linkage can be cleaved to form a phenol (B47542) and an alkyl halide. This reaction is a standard method for ether cleavage. For this compound, this would involve the conversion of the methoxy group to a hydroxyl group, yielding 4-hydroxy-3-nitrobenzenesulfonyl chloride. The reactivity of the sulfonyl chloride group would need to be considered under these strongly acidic conditions.

Electrophilic Aromatic Substitution and Functionalization of the Benzene Ring

The benzene ring of this compound is substituted with three distinct groups: a methoxy (-OCH₃) group, a nitro (-NO₂) group, and a sulfonyl chloride (-SO₂Cl) group. The reactivity of the ring and the orientation of any subsequent electrophilic aromatic substitution are dictated by the electronic properties of these substituents.

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro group and the sulfonyl chloride group are both strong deactivating groups and are meta-directing because of their strong electron-withdrawing nature.

When considering further substitution on the this compound ring, the directing effects of the existing substituents must be analyzed. The positions on the ring are C1 (bearing -SO₂Cl), C2, C3 (bearing -NO₂), C4 (bearing -OCH₃), C5, and C6.

The powerful activating -OCH₃ group at C4 directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C1).

The deactivating -NO₂ group at C3 directs to the meta positions (C1 and C5).

The deactivating -SO₂Cl group at C1 directs to the meta positions (C3 and C5).

The position C5 is strongly favored for electrophilic attack. It is ortho to the activating methoxy group and meta to both deactivating groups. The C3 position is already occupied. The C1 position is sterically hindered and electronically disfavored by the other groups. Therefore, further electrophilic functionalization of the aromatic ring would be expected to occur predominantly at the C5 position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position | Type | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | 4 | Activating | Ortho, Para |

| -NO₂ (Nitro) | 3 | Deactivating | Meta |

| -SO₂Cl (Sulfonyl Chloride) | 1 | Deactivating | Meta |

Radical and Ionic Reaction Pathways

The chemistry of this compound is not limited to electrophilic substitutions on the ring. The sulfonyl chloride functional group, in particular, dictates a range of other reaction types, including ionic pathways.

Ionic Reaction Pathways: A primary ionic reaction pathway for arenesulfonyl chlorides is hydrolysis, which can proceed through a substitution-addition mechanism (SAN). researchgate.net Studies on the hydrolysis of 4-nitrobenzenesulfonyl chloride, a closely related compound, have shown that the reaction can proceed via two distinct pathways in aqueous solvents. researchgate.net One pathway involves a cyclic intermediate with a pentacoordinate sulfur atom, while the other proceeds through an anionic intermediate. researchgate.net The contribution of the pathway involving the anionic intermediate increases with the electron-withdrawing power of the substituents on the ring. researchgate.net Given the presence of the strong electron-withdrawing nitro group, it is plausible that the hydrolysis of this compound also involves such anionic intermediates.

The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles other than water. This is a cornerstone of its utility in organic synthesis. For example, it reacts with amines to form sulfonamides and with alcohols to form sulfonate esters. smolecule.com These reactions are typically nucleophilic substitutions at the sulfur atom. The strong electron-withdrawing effect of the p-nitrophenylsulfonyl group in related compounds is known to enhance the reactivity of the sulfonyl chloride and can even make the N-H proton of a resulting sulfonamide acidic enough for further reactions like N-alkylation. guidechem.com

Radical Reaction Pathways: Radical reactions are characterized by the involvement of species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. libretexts.org While the sulfonyl chloride group itself is not typically a participant in radical chain reactions, other parts of the molecule could be. However, there is limited specific literature detailing the radical reaction pathways of this compound itself. In a general sense, radical reactions involving aromatic compounds can include radical substitution or addition, but these are less common than polar reactions. libretexts.org The presence of the nitro group might open up possibilities for radical-anion formation under specific reductive conditions, but this is speculative without direct experimental evidence.

Computational and Theoretical Mechanistic Investigations

Computational chemistry provides powerful tools for understanding the structure, reactivity, and reaction mechanisms of molecules at an electronic level. While specific computational studies focused exclusively on this compound are not prominent in the literature, theoretical investigations of related molecules offer significant insights.

For instance, computational studies on substituted benzene rings, often using Density Functional Theory (DFT), can accurately predict electronic properties, bond lengths, and the transition states of reactions. Theoretical calculations on severely bent benzene rings in cyclophanes, using methods like the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31+G* level, have been used to predict NMR spectra and assess properties like aromaticity through criteria such as nucleus-independent chemical shift (NICS). nih.gov

Similar computational approaches could be applied to this compound to:

Calculate the electron density at various positions on the aromatic ring to quantify the directing effects of the substituents.

Model the transition states for nucleophilic attack at the sulfonyl chloride group to elucidate the mechanism of hydrolysis, aminolysis, or alcoholysis.

Investigate the stability of potential intermediates, such as the pentacoordinate sulfur species or anionic complexes proposed in hydrolysis reactions. researchgate.net

Determine the molecular orbital energies (HOMO/LUMO) to predict the molecule's behavior as an electrophile or nucleophile.

Theoretical studies on the hydrolysis of arenesulfonyl chlorides have helped to rationalize kinetic data and the role of the solvent, suggesting that multiple water molecules can be involved in the transition state. researchgate.net Applying these computational models to this compound would provide a more detailed, quantitative picture of its reaction mechanisms.

Synthetic Applications of 4 Methoxy 3 Nitrobenzenesulfonyl Chloride in Organic Synthesis

Formation of Sulfonamides and Related Sulfonyl Derivatives

The highly electrophilic sulfur atom of the sulfonyl chloride group makes 4-methoxy-3-nitrobenzenesulfonyl chloride an excellent reactant for nucleophilic substitution with nitrogen and oxygen nucleophiles, leading to the formation of stable sulfonamides and sulfonate esters, respectively.

This compound reacts readily with a wide range of primary and secondary amines to form the corresponding N-substituted sulfonamides. These reactions are fundamental in medicinal chemistry and materials science for creating diverse libraries of compounds. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct.

The synthesis of diarylsulfonamides as potential inhibitors of Leishmania infantum amastigotes showcases this application. In this context, this compound was reacted with various primary amines in dichloromethane (B109758), using pyridine (B92270) as a base, to afford the desired sulfonamides in good to excellent yields. nih.govresearchgate.net

Further examples include its reaction with heterocyclic amines. For instance, it has been reacted with 2-oxa-6-azaspiro[3.3]heptane in dichloromethane with triethylamine or diisopropylethylamine as a base to produce the corresponding sulfonamide, a key intermediate in the synthesis of BET-protein inhibitors. google.comuni-freiburg.de It has also been used in the sulfonylation of complex amine fragments attached to nucleoside scaffolds. nih.gov

The following table details representative amidation reactions:

| Amine Substrate | Base | Solvent | Product | Yield (%) | Ref |

| Various Primary Amines | Pyridine | Dichloromethane | Diaryl-sulfonamides | 85-98 | nih.gov |

| 2-Oxa-6-azaspiro[3.3]heptane oxalate | Triethylamine | Dichloromethane | 6-[(4-Methoxy-3-nitrophenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane | - | google.com |

| 2-Oxa-6-azaspiro[3.3]heptane oxalate | DIPEA | Dichloromethane | 6-[(4-Methoxy-3-nitrophenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane | - | uni-freiburg.de |

| N-Butyl(3-phenylpropyl)amine | - | - | N-Butyl-N-(3-phenylpropyl)-4-methoxy-3-nitrobenzenesulfonamide | - | researchgate.net |

| 5'-Aminomethyl-7-deaza-adenosine derivative | Triethylamine | DMF | 5'-N-(4-Methoxy-3-nitrophenyl)sulfonyl-aminomethyl derivative | 62 | nih.gov |

DIPEA = Diisopropylethylamine, DMF = Dimethylformamide

In a reaction analogous to amidation, this compound can react with alcohols and phenols to form sulfonate esters. This transformation is crucial for converting the hydroxyl group, which is a poor leaving group, into a good leaving group (sulfonate) for subsequent nucleophilic substitution or elimination reactions. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which also serves as the solvent in many cases. While this is a general and predictable reaction for sulfonyl chlorides, specific examples detailing the reaction of this compound with a diverse range of simple alcohols to form sulfonate esters are not extensively documented in the surveyed literature. However, the fundamental reactivity is well-established.

Role as a Sulfonylating Agent in Complex Molecule Construction

The 4-methoxy-3-nitrophenylsulfonyl group is utilized in multi-step syntheses to build complex and biologically active molecules. The sulfonyl chloride acts as a handle to introduce this specific moiety, which can be crucial for the target molecule's activity or can be chemically modified in subsequent steps.

A notable application is in the synthesis of potent inhibitors of BET (Bromodomain and Extra-Terminal) proteins, which are targets for cancer therapy. In this context, this compound was used as a key building block to prepare dihydroquinoxalinone and dihydropyridopyrazinone derivatives. google.com

In another example, the reagent was employed in the synthesis of inhibitors for the nsp14 N7-methyltransferase of coronaviruses, including SARS-CoV-2. It was used to functionalize the 5'-amino group of adenosine (B11128) mimetics, leading to potent and selective inhibitors. nih.gov For example, a 5'-aminomethyl-7-ethynylphenyl-7-deaza-adenosine derivative was reacted with this compound in the presence of triethylamine in DMF to yield the final sulfonamide product. nih.gov

The reagent has also been used to synthesize precursors for azo dyes. Chlorosulfonation of 2-nitroanisole (B33030) yields this compound, which is then converted with an amine into a sulfonamide. Subsequent modifications, including hydrolysis of the methoxy (B1213986) ether and reduction of the nitro group, followed by diazotization and coupling, lead to complex dye structures like N-Butyl-N-(3-phenylpropyl)-4-hydroxy-3-(2-hydroxy-1-naphthyl)azobenzenesulfonamide. researchgate.net

Introduction of Sulfonyl Groups into Heterocyclic and Aromatic Systems

This compound serves as a standard reagent for attaching the 4-methoxy-3-nitrophenylsulfonyl group to nitrogen atoms within heterocyclic structures and on aromatic amines. This N-sulfonylation is a common strategy in medicinal chemistry to modify the properties of a lead compound or to build a specific scaffold.

Examples include:

Sulfonylation of Spiro-heterocycles: As mentioned previously, the reaction with 2-oxa-6-azaspiro[3.3]heptane introduces the sulfonyl group onto a complex, spirocyclic secondary amine, demonstrating its utility for functionalizing non-aromatic heterocyclic systems. google.comuni-freiburg.de

Sulfonylation of Aromatic Amines: In the development of inhibitors for Leishmania infantum, the reagent was reacted with a variety of substituted anilines and other aromatic amines to produce a large library of diarylsulfonamides. nih.govresearchgate.net

Sulfonylation of Nucleoside Derivatives: The synthesis of coronavirus inhibitors involved the N-sulfonylation of an aminomethyl group attached to a 7-deaza-adenosine core, a key heterocyclic structure in its own right. nih.gov

These examples highlight the reagent's effectiveness in incorporating the sulfonyl moiety into diverse heterocyclic and aromatic frameworks, which is a cornerstone of modern drug discovery.

Regioselective and Stereoselective Functionalizations

The principles of regioselective and stereoselective synthesis are central to modern organic chemistry. Sulfonyl groups can play a role in such transformations, for instance, by directing subsequent reactions to a specific position or by being part of a chiral auxiliary to control stereochemistry. While these strategies are well-documented for other sulfonyl chlorides (e.g., tosyl chloride), specific applications of this compound in regioselective or stereoselective reactions are not prominently featured in the reviewed scientific literature. The primary documented use of this specific reagent is the introduction of the 4-methoxy-3-nitrophenylsulfonyl group itself, rather than its use to control subsequent regioselective or stereoselective steps.

Derivatization Strategies and Synthesis of Analogues from 4 Methoxy 3 Nitrobenzenesulfonyl Chloride

Synthesis of Novel Sulfonamide-Based Heterocycles and Scaffolds

The sulfonyl chloride group in 4-methoxy-3-nitrobenzenesulfonyl chloride is a highly reactive site for nucleophilic substitution, most commonly with amines to form stable sulfonamides. This fundamental reaction is the gateway to a diverse range of heterocyclic compounds. The general approach involves the initial formation of a sulfonamide, which can then undergo further intramolecular reactions to form heterocyclic rings.

One common strategy for the synthesis of nitrogen-containing heterocycles is the reaction of a sulfonyl chloride with a bifunctional nucleophile. For instance, reaction with a compound containing both an amino group and another nucleophilic group can lead to cyclization. The formation of the sulfonamide linkage is often the first step, followed by an intramolecular reaction involving the second nucleophilic center to construct the heterocyclic core.

While direct examples of the synthesis of specific heterocycles from this compound are not extensively documented in readily available literature, the principles of sulfonamide chemistry can be applied to predict synthetic routes. For example, the synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. A plausible synthetic route could involve the initial reaction of this compound with an appropriately substituted o-phenylenediamine to form a sulfonamide intermediate. Subsequent intramolecular cyclization, potentially acid-catalyzed, could then lead to the formation of a benzimidazole ring fused with the sulfonamide moiety.

Similarly, the synthesis of quinazolines can be envisioned. Quinazolinones, a class of quinazolines, can be prepared from anthranilic acid derivatives. A potential pathway could involve the acylation of an anthranilic acid derivative with this compound, followed by cyclization to form the quinazolinone ring system. These synthetic strategies highlight the utility of this compound as a building block for accessing complex heterocyclic scaffolds.

The following table outlines plausible synthetic strategies for the formation of sulfonamide-based heterocycles from this compound:

| Heterocycle | General Synthetic Strategy | Key Intermediate |

| Benzimidazole | Reaction with a substituted o-phenylenediamine followed by intramolecular cyclization. | N-(2-aminophenyl)-4-methoxy-3-nitrobenzenesulfonamide |

| Quinazolinone | Reaction with an anthranilic acid derivative followed by cyclization. | 2-((4-methoxy-3-nitrophenyl)sulfonamido)benzoic acid |

| Thiazine | Reaction with a β-amino alcohol followed by cyclization. | N-(2-hydroxyethyl)-4-methoxy-3-nitrobenzenesulfonamide |

Preparation of Functionalized Aromatic Systems via Nitro Group Reduction and Subsequent Transformations

The nitro group on the aromatic ring of this compound and its derivatives is a key functional handle for further molecular elaboration. The reduction of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring and provides a new site for chemical reactions. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid). These methods are generally efficient and high-yielding.

Once the nitro group is reduced to an amine, a plethora of subsequent transformations can be carried out to introduce further complexity and functionality into the aromatic system. Some of the key transformations of the resulting 4-methoxy-3-aminobenzenesulfonamide derivatives include:

Diazotization and Sandmeyer-type Reactions: The newly formed primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of various substituents such as halogens (Cl, Br, I), cyano, hydroxyl, and others onto the aromatic ring.

Acylation and Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides to form secondary or tertiary amines. These reactions can be used to introduce a variety of organic moieties, potentially modulating the biological activity or physical properties of the molecule.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). These imines can be further reduced to secondary amines or used as intermediates in the synthesis of heterocyclic rings.

The following table summarizes some of the possible transformations of the amino group derived from the reduction of the nitro group in 4-methoxy-3-nitrobenzenesulfonamide derivatives:

| Transformation | Reagents | Product Functional Group |

| Diazotization | NaNO₂, HCl | Diazonium salt (-N₂⁺) |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Halogen (-X) or Cyano (-CN) |

| Acylation | Acyl chloride, Pyridine (B92270) | Amide (-NHCOR) |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Schiff Base Formation | Aldehyde/Ketone | Imine (-N=CHR) |

Modifications of the Methoxy (B1213986) Moiety in Derived Compounds

The methoxy group (-OCH₃) is another key functional group in derivatives of this compound that can be chemically modified. The most common transformation of an aryl methoxy group is its cleavage to a hydroxyl group (a phenol). This demethylation reaction can significantly alter the properties of the molecule, such as its polarity, solubility, and biological activity, by introducing a hydrogen bond donor.

Ether cleavage of aryl methyl ethers can be achieved under various conditions, often requiring strong reagents due to the stability of the ether linkage. acs.org Common methods include:

Reaction with Strong Acids: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl methyl ethers. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. tandfonline.com

Lewis Acids: Certain Lewis acids, such as boron tribromide (BBr₃), are highly effective reagents for the cleavage of aryl ethers. The reaction is often carried out at low temperatures and is known for its high efficiency.

Nucleophilic Agents: Strong nucleophiles, such as thiolates, in a polar aprotic solvent can also effect the demethylation of aryl methyl ethers.

The choice of demethylation agent is crucial and must be compatible with other functional groups present in the molecule. For example, in a complex molecule, a milder method might be preferred to avoid unwanted side reactions.

Once the methoxy group is converted to a hydroxyl group, the resulting phenol (B47542) can undergo a variety of further reactions, including:

Alkylation: The phenolic hydroxyl group can be alkylated to introduce different ether functionalities.

Acylation: The phenol can be acylated to form esters.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, facilitating the introduction of additional substituents onto the aromatic ring.

The ability to modify the methoxy group adds another layer of versatility to the derivatization of compounds synthesized from this compound, allowing for the fine-tuning of their molecular properties.

Enantioselective Synthesis Utilizing this compound Intermediates

While this compound itself is an achiral molecule, it can be used as a starting material or a reagent in the synthesis of chiral molecules. The development of enantioselective syntheses is of paramount importance in medicinal chemistry, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

There are several general strategies for achieving enantioselectivity in the synthesis of compounds derived from this compound:

Resolution of Racemates: A straightforward approach is to synthesize a racemic mixture of the target chiral compound and then separate the enantiomers. This can be achieved by various methods, including:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent (a chiral acid or base). The diastereomers can then be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomers.

Chiral Chromatography: The enantiomers can be separated using chromatographic techniques with a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) with a chiral column is a common method for both analytical and preparative-scale separations of enantiomers. nih.gov

Asymmetric Synthesis: A more elegant and efficient approach is to directly synthesize the desired enantiomer using an asymmetric reaction. This can be achieved by:

Use of Chiral Starting Materials: Starting the synthesis with a chiral, enantiomerically pure precursor.

Use of Chiral Reagents or Catalysts: Employing a chiral reagent or catalyst to control the stereochemical outcome of a key reaction step. For example, in the synthesis of a chiral sulfonamide, a chiral amine could be used as the nucleophile, or an asymmetric catalyst could be employed in a reaction that creates a stereocenter.

While specific examples of enantioselective syntheses starting directly from this compound are not prominently reported, the general principles of asymmetric synthesis can be readily applied to its derivatives. For instance, if a sulfonamide derived from this compound contains a prochiral center, an asymmetric reduction or alkylation could be employed to introduce a new stereocenter with high enantioselectivity.

Synthesis of Sulfinamides and Other Sulfur-Containing Species from Sulfonyl Chloride Precursors

The sulfonyl chloride functional group is a versatile precursor for the synthesis of a variety of other sulfur-containing functional groups beyond sulfonamides. These transformations often involve the reduction of the sulfur center from the +6 oxidation state.

Synthesis of Sulfinamides:

Sulfinamides, which contain a sulfur atom in the +4 oxidation state, can be synthesized from sulfonyl chlorides through a one-pot reduction and amination procedure. A general method involves the in situ reduction of the sulfonyl chloride, followed by reaction with an amine. For example, a sulfonyl chloride can be treated with a reducing agent like triphenylphosphine in the presence of an amine and a base such as triethylamine (B128534) to yield the corresponding sulfinamide. This method provides a convenient route to sulfinamides, which are themselves valuable intermediates in organic synthesis.

Synthesis of Other Sulfur-Containing Species:

Beyond sulfinamides, sulfonyl chlorides can be converted into several other important sulfur-containing compounds:

Thioethers (Sulfides): Sulfonyl chlorides can serve as a source of sulfur for the synthesis of thioethers. One-pot methods have been developed where the sulfonyl chloride is deoxygenated, and the resulting intermediate is trapped with an alcohol or a carboxylic acid to form a carbon-sulfur bond. acs.org For example, phosphine-mediated deoxygenation of a sulfonyl chloride can generate a transient intermediate that reacts in situ with an activated alcohol to produce a thioether. acs.orgtandfonline.com

Disulfides: Sulfonyl chlorides can be reduced to the corresponding disulfides. A variety of reducing agents can be employed for this transformation, including sodium borohydride in the presence of a selenium catalyst, or samarium(II) iodide. nih.govgoogle.com These methods provide a route to symmetrical disulfides.

Thiols: Further reduction of sulfonyl chlorides can yield thiols. This can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation over a palladium catalyst in the presence of a base. taylorfrancis.com The base is necessary to neutralize the hydrochloric acid formed during the reaction.

The following table provides a summary of the synthesis of various sulfur-containing species from sulfonyl chloride precursors:

| Product | Reagents | Key Transformation |

| Sulfinamide | Triphenylphosphine, Amine, Base | Reduction and Amination |

| Thioether | Phosphine, Activated Alcohol | Deoxygenation and C-S bond formation |

| Disulfide | NaBH₄/Se or SmI₂ | Reduction |

| Thiol | LiAlH₄ or H₂/Pd, Base | Strong Reduction |

These transformations significantly expand the synthetic utility of this compound, allowing for its conversion into a diverse range of organosulfur compounds with potential applications in various fields of chemistry.

Interdisciplinary Research Applications of 4 Methoxy 3 Nitrobenzenesulfonyl Chloride Derivatives

Applications in Pharmaceutical Chemistry and Drug Discovery

4-Methoxy-3-nitrobenzenesulfonyl chloride serves as a critical building block in pharmaceutical chemistry, primarily due to its ability to form sulfonamide derivatives. The sulfonamide functional group is a key structural motif found in a wide array of therapeutic agents, and this reagent provides a direct pathway to introduce this pharmacophore into various molecular scaffolds.

Development of Bioactive Molecules and Drug Leads

The synthesis of novel sulfonamides using precursors like this compound is a cornerstone of drug discovery programs. The resulting derivatives have shown a broad spectrum of biological activities. The core structure of a sulfonamide is versatile, allowing for modifications that can tune its therapeutic action openaccesspub.org. By reacting this compound with various amines, researchers can generate large libraries of compounds for high-throughput screening against numerous biological targets.

Research into sulfonamide derivatives has identified compounds with significant potential as anti-diabetic and anti-Alzheimer's agents researchgate.net. For instance, certain quinoxaline derivatives bearing a sulfonamide group have demonstrated potent inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant targets for managing diabetes researchgate.net. Similarly, other derivatives have shown inhibitory effects against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease researchgate.netnih.gov. The development of these bioactive molecules often begins with a sulfonylating agent to create the core sulfonamide structure, which is then elaborated to optimize potency and selectivity .

Table 1: Classes of Bioactive Molecules Derived from Sulfonamide Scaffolds

| Bioactive Class | Therapeutic Target/Mechanism | Role of Sulfonamide Moiety |

|---|---|---|

| Anti-diabetic Agents | Inhibition of α-glucosidase and α-amylase researchgate.net | Essential for binding to the active site of target enzymes. |

| Anti-Alzheimer's Agents | Inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) researchgate.net | Contributes to the molecule's inhibitory potency and selectivity researchgate.net. |

| 12-Lipoxygenase Inhibitors | Modulation of inflammatory pathways by inhibiting 12-LOX nih.gov | Forms the basis of the chemical scaffold, with modifications influencing potency and ADME properties nih.gov. |

| Antibacterial Agents | Dihydropteroate synthase inhibition | The classic mechanism for sulfa drugs; the sulfonamide mimics p-aminobenzoic acid. |

Synthesis of Anti-HIV Agents and Other Therapeutic Precursors

The sulfonamide functional group is a key component in several antiviral drugs, particularly those targeting the human immunodeficiency virus (HIV). Related compounds, such as 4-nitrobenzenesulfonyl chloride, are used as intermediates in the synthesis of established HIV protease inhibitors, including foscmprenavir, darunavir, and amprenavir chemicalbook.com. These drugs are essential components of combined antiretroviral treatment (cART) nih.gov. The synthesis of these complex molecules relies on the robust and predictable reaction of sulfonyl chlorides with amine nucleophiles to form the stable sulfonamide linkage.

Beyond protease inhibitors, research has focused on other mechanisms for combating HIV. Derivatives of 4-nitroimidazole containing sulfonamide linkages have been synthesized and evaluated for their anti-HIV activity, targeting the reverse transcriptase (RT) enzyme researchgate.net. RT is a crucial enzyme for the conversion of the viral RNA genome into DNA, making it a prime target for antiviral therapy uochb.cz. The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is an active area of research, with scientists designing novel bicyclic NNRTIs to improve solubility and potency against wild-type and resistant viral strains uochb.cz. Furthermore, studies have led to the synthesis of isoquinoline-based CXCR4 antagonists, which block a key co-receptor for HIV entry into host cells, with some compounds showing potent anti-HIV activity in the low nanomolar range mdpi.com.

Table 2: Examples of Sulfonamide-Containing Anti-HIV Agents and Precursors

| Compound/Class | HIV Target | Synthetic Role of Sulfonyl Chloride |

|---|---|---|

| Darunavir/Amprenavir | HIV Protease | Intermediate for creating the core sulfonamide structure chemicalbook.com. |

| Tetrahydroindazolylbenzamide Derivatives | Late Reverse Transcription nih.gov | Used to construct the bioactive scaffold. |

| Isoquinoline-Based Antagonists | CXCR4 Co-receptor | Forms a key linkage in the final molecule, contributing to high affinity mdpi.com. |

| 4-Nitroimidazole Derivatives | Reverse Transcriptase (NNRTIs) researchgate.net | Used to introduce the sulfonamide moiety as part of the NNRTI pharmacophore researchgate.net. |

Exploration of Structure-Activity Relationships for Sulfonamide Drugs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a drug's effectiveness and minimizing side effects. For sulfonamide-based drugs, SAR studies reveal how subtle changes to the molecular structure impact biological activity openaccesspub.orgnih.gov. The substituents attached to the sulfonamide nitrogen and the aromatic ring system originating from the sulfonyl chloride are critical determinants of the compound's pharmacological profile openaccesspub.org.

For example, in the development of inhibitors for human lipoxygenases (LOXs), a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized nih.gov. SAR studies showed that modifications to this core structure led to compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes nih.gov. Similarly, in the design of anti-Alzheimer's agents, the nature of the group attached to the sulfonamide nitrogen significantly influenced inhibitory activity against acetylcholinesterase nih.gov. Molecular docking studies often complement these experimental findings, providing insights into how different substituents interact with the target enzyme's active site through hydrogen bonds or π–π stacking nih.gov. This detailed understanding allows chemists to rationally design more potent and selective inhibitors.

Applications in Materials Science and Functional Materials

The reactivity of the sulfonyl chloride group makes this compound a valuable reagent not only in pharmaceuticals but also in the field of materials science. It is used to synthesize and modify polymers and to create specialty chemicals for advanced applications.

Polymer Synthesis and Modification

In polymer science, sulfonyl chlorides are used to introduce specific functionalities into polymer chains. A key application is in the synthesis of polymers with functional end-groups. For instance, related compounds like nosyl chloride have been used to create polyisobutylenes with tosyl- or nosyl-end groups, achieving a high degree of functionalization sigmaaldrich.com.

This end-capping process allows for the precise control of a polymer's properties. The introduction of the 4-methoxy-3-nitrophenylsulfonyl group can alter a polymer's solubility, thermal stability, and adhesion characteristics. Furthermore, the nitro group on the aromatic ring can be chemically reduced to an amine, providing a reactive handle for subsequent modification, such as grafting other polymer chains or attaching specific ligands. This versatility makes this compound a useful tool for creating well-defined and functional polymeric materials.

Development of Specialty Chemicals for Advanced Materials

This compound is a building block for a range of specialty chemicals used in advanced materials. Its derivatives can be incorporated into larger molecular structures intended for applications in electronics and optics. The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group gives the aromatic ring specific electronic properties that can be exploited in the design of functional materials, such as those used in organic light-emitting diodes (OLEDs) or as components of molecular organic frameworks (MOFs) bldpharm.com. The ability to readily form stable sulfonamide or sulfonate ester linkages allows this core chemical unit to be integrated into diverse and complex molecular architectures, paving the way for new materials with tailored properties.

Applications in Analytical and Biochemical Research

The utility of this compound and its derivatives extends into the realms of analytical and biochemical research, primarily through their application as versatile reagents for chemical derivatization and as foundational scaffolds in the synthesis of targeted molecular probes. Although detailed, direct applications in analytical quantification for this specific compound are not extensively documented in peer-reviewed literature, its structural features suggest significant potential based on the well-established use of analogous sulfonyl chlorides. The primary role observed for this compound is as a key intermediate in the synthesis of complex molecules with biological activity.

In medicinal chemistry, it has been employed as a building block for creating potential therapeutic agents. For instance, it has been used in the synthesis of adenosine (B11128) mimetics designed as selective and potent inhibitors of the coronavirus nsp14 N7-methyltransferase nih.gov. Another notable application is in the development of diarylsulfonamide inhibitors targeting Leishmania infantum amastigotes nih.gov. These synthetic applications underscore the compound's utility in generating novel molecular structures for biological evaluation.

While specific examples of its use as a primary derivatizing agent for routine analytical assays are scarce, the reactivity of the sulfonyl chloride group is well-suited for tagging analytes containing primary and secondary amines, phenols, and thiols. This process, known as derivatization, is a common strategy in chromatography to enhance the detectability and improve the separation of target molecules. The introduction of the 4-methoxy-3-nitrobenzenesulfonyl moiety can increase the molar absorptivity of an analyte for UV-Vis detection or enhance its ionization efficiency for mass spectrometry.

Furthermore, the nitroaromatic scaffold of this compound provides a basis for the development of fluorescent probes. The nitro group can act as a fluorescence quencher, and its displacement or chemical modification upon reaction with a specific analyte can lead to a "turn-on" fluorescence signal. This principle is widely used in the design of probes for detecting biologically relevant small molecules and enzyme activities. While specific probes based on this exact compound are not prominently reported, its isomers and related nitrobenzenesulfonyl chlorides have been successfully used for such purposes.

The table below summarizes the documented use of this compound in the synthesis of specific research compounds.

| Precursor Compound | Reagent | Synthesized Compound | Research Area |

| 5′-amino-2′,3′-O-isopropylidene-adenosine derivative | This compound | 5′-N-(4-methoxy-3-nitrophenylsulfonyl) adenosine derivative | Antiviral drug discovery nih.gov |

| 2,5-dimethoxyaniline | This compound | N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide | Antileishmanial drug discovery nih.gov |

| 2-oxa-6-azaspiro[3.3]heptane oxalate | This compound | 6-(4-methoxy-3-nitrophenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane | Epigenetic modulator development |

Advanced Methodologies and Sustainable Chemistry in the Context of Sulfonyl Chlorides

Catalytic Strategies for Efficient Transformations

The development of advanced catalytic systems is a key area of innovation aimed at improving catalyst efficiency, reducing waste, and enhancing selectivity and yields in sulfonyl chloride synthesis. researchgate.net Traditional methods often rely on stoichiometric reagents and harsh conditions, but modern catalysis offers milder and more efficient alternatives. nih.gov

Key catalytic approaches include:

Palladium-Catalyzed Chlorosulfonylation: A significant advancement is the palladium-catalyzed synthesis of arylsulfonyl chlorides from arylboronic acids. nih.gov This method demonstrates considerable functional group tolerance and proceeds under mild conditions, overcoming the limitations of traditional electrophilic aromatic substitution which requires strongly acidic conditions and can have issues with regioselectivity. nih.gov The palladium catalyst promotes the crucial carbon-sulfur bond formation, enabling the direct installation of the sulfonyl chloride functional group. nih.gov

Copper-Catalyzed Sandmeyer-Type Reactions: The Sandmeyer reaction, a classic method for converting anilines to various functional groups, has been adapted for sulfonyl chloride synthesis. organic-chemistry.org This approach utilizes copper salts (e.g., CuCl or CuCl₂) as catalysts for the single electron transfer (SET) process, reacting arenediazonium salts with sulfur dioxide. acs.org Recent modifications use stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex) with a copper catalyst and HCl to produce sulfonyl chlorides from a wide range of anilines. organic-chemistry.org

Photocatalysis: Emerging strategies employ photocatalysis for the synthesis of sulfonyl chlorides under mild conditions. acs.org One such method uses potassium poly(heptazine imide) (K-PHI), a heterogeneous and inexpensive carbon nitride photocatalyst. This system generates sulfonyl chlorides from arenediazonium salts with high yields under visible light irradiation at room temperature. acs.org A key advantage is its high tolerance for various functional groups, including halides, esters, and nitro groups, offering a sustainable alternative to traditional methods. acs.org

Green Chemistry Principles and Environmentally Benign Synthetic Routes

The fine chemical industry is increasingly driven by the principles of green chemistry to develop more sustainable processes. nbinno.comnbinno.com For sulfonyl chloride synthesis, this involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. nbinno.comnbinno.com

Several environmentally benign synthetic routes have been developed:

Alternative Chlorinating Agents: Traditional methods often use hazardous reagents like chlorine gas. organic-chemistry.org Greener approaches replace these with safer alternatives. N-chlorosuccinimide (NCS) has been successfully used for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and easily prepared. organic-chemistry.orggoogle.com This method is operationally simple, scalable, and the water-soluble byproduct, succinimide, can be recycled back into NCS. organic-chemistry.orgorganic-chemistry.org Other reagents like sodium hypochlorite (bleach) and sodium chlorite (NaClO₂) have also been employed for clean, bleach-mediated oxidative chlorosulfonation. organic-chemistry.org

Use of Safer Solvents: Many protocols are moving towards using water as a green solvent, which is safer and more environmentally friendly than traditional organic solvents. mdpi.com For instance, the synthesis of sulfonamides from sulfonyl chlorides can be performed efficiently in water with sodium carbonate as a scavenger for the HCl byproduct. mdpi.com

Atom Economy and Waste Reduction: The ideal green process maximizes the incorporation of all materials used in the process into the final product. Methods starting from S-alkyl isothiourea salts are advantageous as they are easily prepared from inexpensive thiourea and alkyl halides or mesylates. organic-chemistry.org The ability to recycle byproducts, as seen with succinimide in the NCS method, further enhances the sustainability of the process. organic-chemistry.org

Table 1: Comparison of Green Synthetic Routes for Sulfonyl Chlorides

| Method | Key Reagents | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| NCS Chlorosulfonation | S-alkylisothiourea salts, N-chlorosuccinimide (NCS) | Mild conditions, avoids chlorine gas, recyclable byproduct (succinimide). | Requires preparation of isothiourea salt intermediate. | organic-chemistry.orgorganic-chemistry.org |

| Bleach-Mediated Oxidation | S-alkyl isothiourea salts, Sodium Hypochlorite (Bleach) | Simple, economic, environmentally friendly, uses readily accessible reagents. | May not be suitable for all substrates. | organic-chemistry.org |

| NaClO₂-Mediated Oxidation | Thiols, disulfides, S-alkyl isothiourea salts, NaClO₂ | Convenient, safe, applicable to a wide range of sulfur substrates. | Requires careful control of reaction conditions. | organic-chemistry.org |

| Aqueous Synthesis | Sulfonyl chlorides, amines, Na₂CO₃, Water | Avoids organic solvents, safe, simple work-up. | Primarily for subsequent reactions (e.g., sulfonamide formation), hydrolysis of sulfonyl chloride can be a side reaction. | mdpi.com |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, is being increasingly adopted for the synthesis of sulfonyl chlorides and other chemical intermediates to improve safety, efficiency, and scalability. mdpi.com This approach involves pumping reagents through a network of tubes or microreactors, offering superior control over reaction parameters compared to traditional batch processing. nih.gov

Key advantages and applications of flow chemistry in this context include:

Enhanced Safety: Chlorosulfonation reactions can be highly exothermic and may release hazardous gases like HCl and SO₂. mdpi.comnih.gov Continuous flow reactors, with their high surface-area-to-volume ratio, allow for much more efficient heat dissipation, preventing dangerous temperature spikes. nih.gov This superior control makes it possible to safely handle reactive intermediates and highly corrosive reagents like chlorosulfonic acid. mdpi.comresearchgate.net

Improved Yield and Purity: The precise control over temperature, pressure, and residence time in a flow system often leads to better yields and selectivity, minimizing the formation of byproducts. nih.gov For example, in a sulfuryl chloride-based reaction, rapid reagent addition and controlled temperatures in a flow setup were found to decrease byproduct formation significantly. nih.gov

Scalability and Automation: Scaling up a batch reaction can be challenging and introduce new safety risks. mdpi.com Flow chemistry processes can often be scaled up by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). nbinno.com These systems can be automated with real-time monitoring, leading to improved consistency, reliability, and space-time yield. mdpi.comresearchgate.net

Recent Applications: Researchers have developed multistep continuous flow processes for manufacturing active pharmaceutical ingredients (APIs) that involve the synthesis of sulfonyl chlorides as key steps. researchgate.netacs.org Another example is a metal-free continuous flow protocol for synthesizing sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen, which demonstrates a lower environmental impact compared to other methods. nih.govresearchgate.net This process was successfully operated for over six hours, achieving a throughput of 3.7 g/h and a favorable process mass intensity (PMI) of 15. nih.govresearchgate.net

The application of continuous manufacturing for chlorosulfonation reactions has been shown to nearly double the space-time yield compared to optimized batch procedures, highlighting the significant advantages of this technology. mdpi.com

Analytical and Spectroscopic Characterization of 4 Methoxy 3 Nitrobenzenesulfonyl Chloride Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For derivatives of 4-methoxy-3-nitrobenzenesulfonyl chloride, such as N-substituted sulfonamides, both ¹H and ¹³C NMR are routinely employed to confirm their structure.

In a representative ¹H NMR spectrum of an N-aryl-4-methoxy-3-nitrobenzenesulfonamide, distinct signals corresponding to the aromatic protons of both the benzenesulfonyl and the N-aryl moieties, as well as the methoxy (B1213986) group, would be observed. The protons on the 4-methoxy-3-nitro-substituted ring typically appear as a set of coupled signals in the downfield region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The proton of the N-H bond in the sulfonamide linkage generally appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The carbon atoms of the aromatic rings, the methoxy carbon, and any carbons in the N-substituent will have characteristic chemical shifts. The presence of the nitro and sulfonyl groups significantly influences the chemical shifts of the attached aromatic carbons.

Table 1: Representative ¹H NMR Spectral Data for a Hypothetical N-Phenyl-4-methoxy-3-nitrobenzenesulfonamide

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| OCH₃ | 3.90 | s | - |

| Ar-H (benzenesulfonyl) | 7.20 | d | 8.8 |

| Ar-H (benzenesulfonyl) | 8.10 | dd | 8.8, 2.4 |

| Ar-H (benzenesulfonyl) | 8.45 | d | 2.4 |

| Ar-H (N-phenyl) | 7.10-7.30 | m | - |

| NH | 10.50 | br s | - |

Note: This is a hypothetical representation to illustrate typical chemical shifts and multiplicities.

Table 2: Representative ¹³C NMR Spectral Data for a Hypothetical N-Phenyl-4-methoxy-3-nitrobenzenesulfonamide

| Carbon | Chemical Shift (ppm) |

|---|---|

| OCH₃ | 56.5 |

| Aromatic C-H | 115-135 |

| Aromatic C-O | 162.0 |

| Aromatic C-S | 138.0 |

| Aromatic C-N | 120-140 |

| Aromatic C-NO₂ | 148.0 |

Note: This is a hypothetical representation to illustrate typical chemical shift ranges.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound derivatives, characteristic absorption bands confirm the presence of key structural features. The strong asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are typically observed in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively researchgate.net. The N-H stretching vibration of the sulfonamide linkage gives rise to a band in the region of 3285-3199 cm⁻¹ researchgate.net. Additionally, the presence of the nitro group (NO₂) is confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the methoxy group and various C-H and C=C stretching and bending vibrations of the aromatic rings also contribute to the complex IR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like the derivatives of this compound exhibit characteristic absorption bands in the UV region, arising from π to π* transitions of the benzene (B151609) rings. The presence of chromophoric groups such as the nitro group can shift these absorptions to longer wavelengths (bathochromic shift).

Table 3: Typical Infrared Absorption Bands for N-Aryl-4-methoxy-3-nitrobenzenesulfonamides

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3285-3199 |

| C-H stretch (aromatic) | 3100-3000 |

| C=C stretch (aromatic) | 1600-1450 |

| NO₂ asymmetric stretch | ~1530 |

| NO₂ symmetric stretch | ~1350 |

| SO₂ asymmetric stretch | 1376-1309 |

| SO₂ symmetric stretch | 1177-1148 |

| C-O stretch (methoxy) | ~1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For derivatives of this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used.

The mass spectrum will show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern is also highly informative. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions. The loss of SO₂ is also a common fragmentation pathway. The presence of the nitro and methoxy groups will also influence the fragmentation, leading to specific neutral losses and fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure and offers detailed information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis can reveal the precise geometry of the molecule. Studies on similar N-(4-methoxyphenyl)-nitrobenzenesulfonamides have shown that the sulfonamide group can participate in hydrogen bonding, often forming chains or more complex networks in the crystal lattice mdpi.com. The orientation of the aromatic rings relative to each other is also a key structural feature that can be determined. For instance, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the dihedral angles between the two aromatic rings were found to be a significant structural parameter mdpi.com.

Table 4: Representative Crystallographic Data for a Sulfonamide Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.6771 |

| b (Å) | 19.2072 |

| c (Å) | 17.3980 |

| β (°) | 95.56 |

| Volume (ų) | 2219.5 |

| Z | 4 |